N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 898344-26-8
VCID: VC5846259
InChI: InChI=1S/C27H24N2O4/c1-17-4-7-19(8-5-17)26(31)23-15-29(24-13-6-18(2)14-22(24)27(23)32)16-25(30)28-20-9-11-21(33-3)12-10-20/h4-15H,16H2,1-3H3,(H,28,30)
SMILES: CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C27H24N2O4
Molecular Weight: 440.499

N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

CAS No.: 898344-26-8

Cat. No.: VC5846259

Molecular Formula: C27H24N2O4

Molecular Weight: 440.499

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 898344-26-8

Specification

CAS No. 898344-26-8
Molecular Formula C27H24N2O4
Molecular Weight 440.499
IUPAC Name N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C27H24N2O4/c1-17-4-7-19(8-5-17)26(31)23-15-29(24-13-6-18(2)14-22(24)27(23)32)16-25(30)28-20-9-11-21(33-3)12-10-20/h4-15H,16H2,1-3H3,(H,28,30)
Standard InChI Key NUWOHGGNWAVOQV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC

Introduction

Chemical Identity and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₂₇H₂₄N₂O₄, with a molecular weight of 440.499 g/mol. Its IUPAC name, N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide, reflects the integration of a methoxy-substituted phenylacetamide with a 6-methyl-3-(4-methylbenzoyl)-4-oxoquinoline moiety. The SMILES notation (CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC) provides a linear representation of its structure, emphasizing the spatial arrangement of functional groups.

Table 1: Key Physicochemical Data

PropertyValue
CAS No.898344-26-8
Molecular FormulaC₂₇H₂₄N₂O₄
Molecular Weight440.499 g/mol
IUPAC NameSee above
SMILESCC1=CC=C(C=C1)C(=O)...
InChI KeyNUWOHGGNWAVOQV-UHFFFAOYSA-N
PubChem CID16825373

Structural Features

The molecule’s architecture combines three critical domains:

  • Dihydroquinoline Core: A 1,4-dihydroquinoline ring with a ketone group at position 4 and a methyl substituent at position 6.

  • 4-Methylbenzoyl Group: Positioned at C3 of the quinoline, this electron-withdrawing group influences the compound’s electronic distribution and reactivity.

  • N-(4-Methoxyphenyl)Acetamide: Linked via a methylene bridge to the quinoline’s nitrogen, this moiety introduces hydrogen-bonding capacity and modulates solubility .

The interplay of these groups creates a planar quinoline system with peripheral hydrophobic substituents, a feature common to DNA-intercalating agents.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves sequential reactions, as outlined below:

  • Quinoline Precursor Formation:

    • Condensation of 6-methyl-4-hydroxyquinoline with 4-methylbenzoyl chloride under Friedel-Crafts acylation conditions yields the 3-(4-methylbenzoyl)-4-oxo intermediate.

    • Steric hindrance at C2 and C4 necessitates careful temperature control (60–80°C) to prevent side reactions.

  • Acetamide Introduction:

    • Nucleophilic substitution at the quinoline’s N1 position with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) forms the C–N bond.

    • Reaction kinetics favor polar aprotic solvents like DMF, with yields averaging 65–70% after purification.

  • Crystallization and Characterization:

    • Recrystallization from ethanol/water mixtures produces needle-like crystals suitable for X-ray diffraction .

    • Analytical techniques (HPLC, NMR) confirm >95% purity, with characteristic ¹H NMR signals at δ 8.2 (quinoline H5) and δ 3.8 (methoxy protons).

Challenges in Optimization

  • Steric Effects: Bulky substituents at C3 and C6 impede reaction rates, requiring extended reaction times (24–48 hr).

  • Solubility Limitations: The compound’s low aqueous solubility (logP ≈ 3.8) complicates biological testing, necessitating DMSO-based stock solutions.

Structural and Electronic Analysis

Intramolecular Interactions

X-ray crystallography of analogous compounds reveals:

  • N–H∙∙∙O Hydrogen Bonds: Stabilize the acetamide group’s conformation, with bond lengths of ~2.1 Å .

  • C–H∙∙∙π Interactions: Between the methoxyphenyl ring and quinoline system, contributing to planarization (torsion angles <10°) .

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity suitable for targeted drug interactions.

  • Electrostatic Potential: Negative regions localize near the quinoline’s ketone and acetamide oxygen, suggesting nucleophilic attack sites.

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